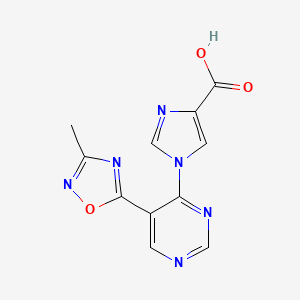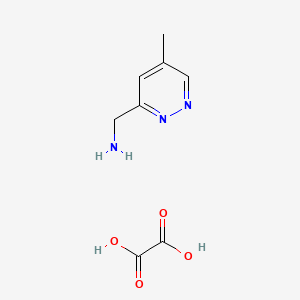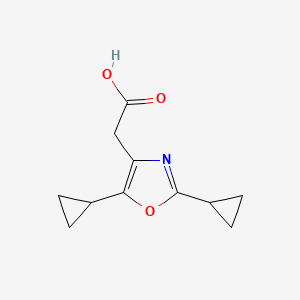
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is a complex organic compound that features multiple heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the pyrimidine ring, and finally the imidazole ring. Each step requires specific reagents and conditions, such as:
Oxadiazole Formation: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazines.
Pyrimidine Synthesis: This often involves the condensation of β-dicarbonyl compounds with amidines.
Imidazole Ring Construction: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H8N6O3 |
|---|---|
分子量 |
272.22 g/mol |
IUPAC名 |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N6O3/c1-6-15-10(20-16-6)7-2-12-4-13-9(7)17-3-8(11(18)19)14-5-17/h2-5H,1H3,(H,18,19) |
InChIキー |
XXMCTFUYTDDSQK-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3C=C(N=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)

![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)
![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)





![4-Bromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11784268.png)

